molecular formula C23H17BrN2O2 B11456284 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide

Cat. No.: B11456284
M. Wt: 433.3 g/mol
InChI Key: MJHRXFHKJFXIIM-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a bromophenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a Suzuki coupling reaction between 4-bromophenylboronic acid and 2-furylboronic acid in the presence of a palladium catalyst.

Next, the quinoline moiety can be synthesized separately through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation. The final step involves the coupling of the furan and quinoline intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the quinoline moiety can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme activity or receptor binding.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The furan and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide is unique due to its combination of a bromophenyl-substituted furan ring and a quinoline moiety

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide

InChI

InChI=1S/C23H17BrN2O2/c1-15-5-6-17-3-2-4-20(23(17)25-15)26-22(27)14-12-19-11-13-21(28-19)16-7-9-18(24)10-8-16/h2-14H,1H3,(H,26,27)/b14-12+

InChI Key

MJHRXFHKJFXIIM-WYMLVPIESA-N

Isomeric SMILES

CC1=NC2=C(C=CC=C2NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.